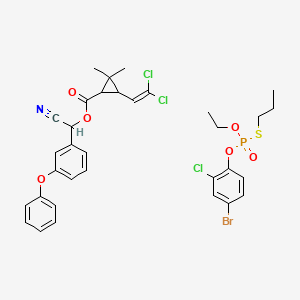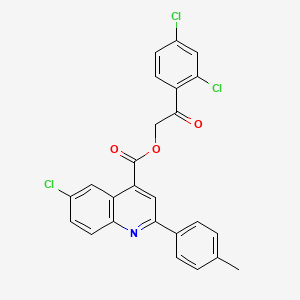
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde and 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. The key steps in the synthesis may involve:
Condensation Reactions: Formation of intermediate compounds through condensation reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to introduce the oxoethyl group.
Halogenation: Introduction of chlorine atoms at specific positions on the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, solvents, and temperature control is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The oxoethyl group can participate in redox reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-6-chloroquinoline-4-carboxylate
- 2-(4-Methylphenyl)-6-chloroquinoline-4-carboxylate
- 2-(2,4-Dichlorophenyl)-2-oxoethyl quinoline-4-carboxylate
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to the combination of its structural features, including the presence of both dichlorophenyl and methylphenyl groups, as well as the oxoethyl linkage
Properties
CAS No. |
355433-02-2 |
|---|---|
Molecular Formula |
C25H16Cl3NO3 |
Molecular Weight |
484.8 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H16Cl3NO3/c1-14-2-4-15(5-3-14)23-12-20(19-10-16(26)7-9-22(19)29-23)25(31)32-13-24(30)18-8-6-17(27)11-21(18)28/h2-12H,13H2,1H3 |
InChI Key |
PEHFWFZFDDQAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


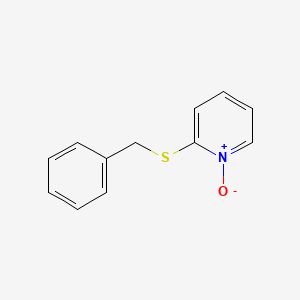

![2-(2-bromophenyl)-N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B14164470.png)
![5H-dibenzo[b,f]azepin-5-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B14164474.png)
![1-[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B14164480.png)
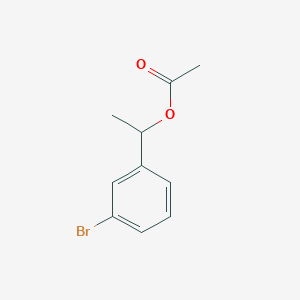
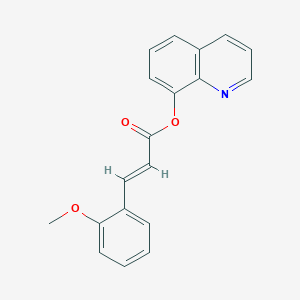
![1,3-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14164497.png)
![2-[(4-Chloro-2-methylphenyl)(phenylsulfonyl)amino]-N-cyclopentylacetamide](/img/structure/B14164498.png)
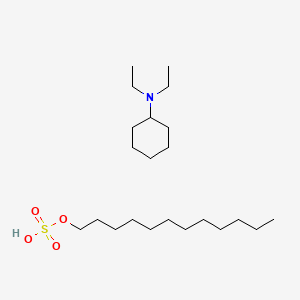
![4-[(3,4-Dichloroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14164508.png)

![N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(2-chloro-N-methylsulfonylanilino)acetamide](/img/structure/B14164540.png)
